An In-depth Technical Guide to Ethyl 2-(2-cyanophenyl)acetate
An In-depth Technical Guide to Ethyl 2-(2-cyanophenyl)acetate
CAS Number: 67237-76-7
This technical guide provides a comprehensive overview of Ethyl 2-(2-cyanophenyl)acetate, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical and Physical Properties
Ethyl 2-(2-cyanophenyl)acetate is a clear, colorless liquid with a characteristic sweet, fruity odor.[1] Its primary utility lies in its bifunctional nature, possessing both an ester and a nitrile group, which makes it a versatile building block in the synthesis of more complex molecules.[2]
Table 1: Physical and Chemical Properties of Ethyl 2-(2-cyanophenyl)acetate
| Property | Value | Source(s) |
| CAS Number | 67237-76-7 | [2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [2][3] |
| Molecular Weight | 189.21 g/mol | [2][3] |
| Boiling Point | 289.8 ± 15.0 °C at 760 mmHg | [2][3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Flash Point | 132.8 ± 7.1 °C | [3] |
| Refractive Index | 1.524 | [3] |
| Melting Point | Not available | [4] |
| Solubility | Not available | [4] |
Safety and Hazard Information
It is crucial to handle Ethyl 2-(2-cyanophenyl)acetate with appropriate safety precautions in a well-ventilated area.
Table 2: GHS Hazard Information for Ethyl 2-(2-cyanophenyl)acetate
| Category | Information | Source(s) |
| Pictogram | [1] | |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Note: This is not an exhaustive list of all potential hazards. A full Safety Data Sheet (SDS) should be consulted before handling this chemical.
Role in Synthesis and Drug Development
Ethyl 2-(2-cyanophenyl)acetate serves as a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2][4] Its chemical structure, featuring a cyanophenyl group, is a key component in the development of novel drugs.[4] The ester and nitrile functional groups provide reactive sites for a variety of chemical transformations, enabling the construction of complex molecular architectures.[2] While specific signaling pathways for this exact molecule are not publicly documented, its derivatives are investigated for a range of biological activities.
Below is a generalized workflow for the synthesis and purification of a chemical intermediate like Ethyl 2-(2-cyanophenyl)acetate.
Experimental Protocols
4.1. Synthesis
A plausible synthesis route involves the reaction of 2-cyanophenylacetonitrile with diethyl carbonate in the presence of a base like sodium ethoxide.[5]
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Reaction Setup: A solution of 2-cyanophenylacetonitrile in diethylcarbonate is added dropwise to a solution of sodium ethoxide in ethanol.
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Reaction Conditions: The reaction mixture is heated to reflux.
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Work-up: After the reaction is complete, the mixture is cooled and partitioned between water and an organic solvent like ethyl acetate. The organic layer is then separated.[5]
4.2. Purification
The crude product obtained from the synthesis can be purified using standard laboratory techniques.
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Column Chromatography: Flash column chromatography over silica gel is a common method for purifying organic compounds.[5] The crude product is loaded onto the column and eluted with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities.
4.3. Analysis
The purity and identity of the final product can be confirmed using various analytical techniques.
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Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and confirm its molecular weight.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.
